REACTION_SMILES
|
[CH3:16][CH:17]1[CH2:18][CH2:19][CH2:20][CH:21]([CH3:22])[NH:23]1.[Cl:3][CH:4]([C:5](=[O:6])[OH:7])[CH2:8][c:9]1[c:10]([NH2:15])[cH:11][cH:12][cH:13][cH:14]1.[Na+:2].[OH-:1].[OH2:24]>>[CH:4]1([C:5](=[O:6])[OH:7])[CH2:8][c:9]2[c:10]([cH:11][cH:12][cH:13][cH:14]2)[NH:15]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC1CCCC(C)N1
|
Name
|
Nc1ccccc1CC(Cl)C(=O)O
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Nc1ccccc1CC(Cl)C(=O)O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
O=C(O)C1Cc2ccccc2N1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH3:16][CH:17]1[CH2:18][CH2:19][CH2:20][CH:21]([CH3:22])[NH:23]1.[Cl:3][CH:4]([C:5](=[O:6])[OH:7])[CH2:8][c:9]1[c:10]([NH2:15])[cH:11][cH:12][cH:13][cH:14]1.[Na+:2].[OH-:1].[OH2:24]>>[CH:4]1([C:5](=[O:6])[OH:7])[CH2:8][c:9]2[c:10]([cH:11][cH:12][cH:13][cH:14]2)[NH:15]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC1CCCC(C)N1
|
Name
|
Nc1ccccc1CC(Cl)C(=O)O
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Nc1ccccc1CC(Cl)C(=O)O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
O=C(O)C1Cc2ccccc2N1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH3:16][CH:17]1[CH2:18][CH2:19][CH2:20][CH:21]([CH3:22])[NH:23]1.[Cl:3][CH:4]([C:5](=[O:6])[OH:7])[CH2:8][c:9]1[c:10]([NH2:15])[cH:11][cH:12][cH:13][cH:14]1.[Na+:2].[OH-:1].[OH2:24]>>[CH:4]1([C:5](=[O:6])[OH:7])[CH2:8][c:9]2[c:10]([cH:11][cH:12][cH:13][cH:14]2)[NH:15]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC1CCCC(C)N1
|
Name
|
Nc1ccccc1CC(Cl)C(=O)O
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Nc1ccccc1CC(Cl)C(=O)O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
O=C(O)C1Cc2ccccc2N1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |